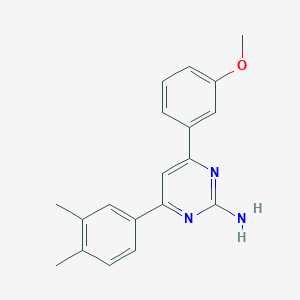

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Description

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3,4-dimethylphenyl group at position 4 and a 3-methoxyphenyl group at position 4.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-12-7-8-15(9-13(12)2)18-11-17(21-19(20)22-18)14-5-4-6-16(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCBYEFICUNHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.

Substitution Reactions: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, 3,4-dimethylphenyl and 3-methoxyphenyl groups can be attached to the pyrimidine core using appropriate halogenated precursors and a base such as potassium carbonate.

Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with an amine group under controlled conditions, often using a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups like nitro, sulfonyl, or halogen groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated precursors with a base like potassium carbonate.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidin-2-amines

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Key Observations :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, Br, NO₂) at the para/meta positions of phenyl rings enhance antibacterial activity against Gram-positive bacteria like S. aureus . The target compound’s 3,4-dimethylphenyl group (electron-donating) may reduce such activity but improve metabolic stability. Bulky substituents (e.g., morpholinophenyl, piperazinyl) improve binding to enzymes like RabGGTase or ABCB1, as seen in analogs .

Hydrogen Bonding and Solubility :

- The 2-amine group in the target compound facilitates hydrogen bonding, similar to analogs like 4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, which showed strong HB interactions in quantum studies .

- Methoxy groups (e.g., 3-methoxyphenyl) enhance solubility compared to halogenated analogs .

Pharmacokinetic Properties :

- Analogs with dimethylphenyl groups (e.g., 4-[4-(3,4-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine) exhibit balanced lipophilicity (CLogP ~2.0) and high ligand efficiency (LipE >5), suggesting favorable drug-likeness for the target compound .

Biological Activity

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Its unique structure, characterized by two aromatic rings and a pyrimidine core, suggests potential biological activities that have been explored in various scientific studies. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.35 g/mol. The compound features:

- A pyrimidine core

- A 3,4-dimethylphenyl group

- A 3-methoxyphenyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can modulate enzyme activity by binding to active or allosteric sites, leading to alterations in cellular signaling pathways. This modulation can result in various biological effects including:

- Inhibition of enzyme activity : Particularly kinases involved in cell signaling.

- Alteration of gene expression : Influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example

A study investigated the compound's effects on breast cancer cells (MCF-7). The results demonstrated:

- IC50 value : Approximately 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS).

Data Table: Anti-inflammatory Effects

| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 30 | 25 |

| 5 | 50 | 45 |

| 10 | 70 | 65 |

Synergistic Effects with Other Treatments

Recent investigations have highlighted the potential for synergistic effects when combined with other therapeutic agents. For instance:

- Combination with Cold Atmospheric Plasma (CAP) : Enhanced cytotoxicity against cancer cells was observed, suggesting that this compound could be used in conjunction with CAP for improved therapeutic outcomes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the aromatic rings can significantly affect biological activity. For example:

- Substituting different groups on the phenyl rings can enhance potency against specific targets while reducing toxicity.

Q & A

Basic Research Question

Q. Advanced Techniques :

- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) .

- DFT Calculations : B3PW91/6-311+G(d,p) models predict hydrogen-bonding sites and charge distribution .

How can researchers evaluate the biological activity of this compound, and what are common pitfalls in assay design?

Basic Research Question

Q. Advanced Considerations :

- Target Engagement : Radioligand binding assays or SPR analysis quantify interactions with receptors (e.g., HMRGX1 for pain modulation) .

- False Positives : Include counterscreens (e.g., cytotoxicity in HEK293 cells) to rule out non-specific effects .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Glide models ligand-receptor binding (e.g., geranyl transferase) with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .

- MD Simulations : GROMACS trajectories (10 ns) assess stability of ligand-protein complexes in physiological conditions .

Validation : Compare docking poses with crystallographic data (e.g., AChBP protein complexes) .

How should contradictory data in biological activity or structural analysis be resolved?

Advanced Research Question

- Crystallographic Discrepancies : Re-refine data using SHELXL with alternate restraint parameters or twinning corrections .

- Biological Replication : Repeat assays in triplicate with blinded controls. For example, inconsistent MIC values may arise from solvent (DMSO) toxicity at >1% v/v .

What role do hydrogen-bonding interactions play in the compound’s stability and bioactivity?

Advanced Research Question

Quantum chemical studies (HF/6-311+G(d,p)) identify primary HB sites at the pyrimidine N2-amine and methoxy oxygen. These interactions:

- Stabilize crystal packing via N–H⋯N (2.1 Å) and C–H⋯O (2.3 Å) bonds .

- Enhance solubility in aqueous media (e.g., PBS buffer) for in vitro assays .

How does this compound compare structurally and functionally to analogs like 4-(4-chlorophenyl)-6-methylpyrimidin-2-amine?

Basic Research Question

| Feature | 4-(3,4-Dimethylphenyl) Derivative | 4-(4-Chlorophenyl) Analog |

|---|---|---|

| Aryl Substituents | 3,4-Dimethylphenyl, 3-methoxyphenyl | 4-Chlorophenyl |

| Bioactivity | Broad-spectrum antimicrobial | Selective kinase inhibition |

| LogP | 3.2 (higher lipophilicity) | 2.8 |

The dimethyl and methoxy groups enhance membrane permeability but may reduce aqueous solubility .

What are the best practices for refining crystal structures of this compound using SHELX?

Advanced Research Question

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Refinement in SHELXL : Apply ISOR restraints for disordered methyl groups and TWIN commands for twinned data .

- Validation : Check R-factor convergence (<5%) and ADP consistency with PLATON .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Advanced Research Question

- Substituent Effects :

- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to boost metabolic stability .

What advanced synthetic strategies can access enantiomerically pure forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.